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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

Introduction

PF-4800567 is a potent and selective small-molecule inhibitor of Casein Kinase 1 epsilon
(CK1e), a serine/threonine kinase implicated in a multitude of cellular processes, most notably
the regulation of the circadian rhythm.[1][2] Developed by Pfizer, this compound has served as
a critical chemical probe to dissect the distinct physiological roles of CK1e from its closely
related isoform, CK1d.[3][4] While both isoforms are key regulators of the circadian clock, the
high selectivity of PF-4800567 for CK1e has been instrumental in demonstrating that CK16 is
the predominant isoform governing the period of the mammalian circadian clock.[4][5] This
guide provides a detailed analysis of the structure-activity relationship (SAR) of PF-4800567, its
mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action and Structural Basis of Selectivity

PF-4800567 functions as an ATP-competitive inhibitor, binding to the ATP pocket of CK1e.[4] X-
ray crystallography studies have revealed that PF-4800567 binds to a "DFG-out" conformation
of CK1g, which is an inactive state of the kinase.[6] This is a key feature contributing to its
selectivity.

The core of the molecule is a pyrazolopyrimidine scaffold. The aminopyrimidine portion of this
scaffold forms crucial hydrogen bonds with the hinge region of the kinase, a common
interaction pattern for kinase inhibitors. Specifically, the exocyclic amine interacts with the
backbone carbonyl of Glu83, and one of the pyrimidine nitrogens interacts with the backbone
amide of Leu85 (human CK1e numbering).
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The selectivity of PF-4800567 for CK1e over CK19, despite the high sequence identity (97%) in
their catalytic domains, is attributed to subtle conformational differences in the inhibitor binding
pocket.[6] The binding of PF-4800567 stabilizes the inactive DFG-out conformation in CK1e
more effectively than in CK19, providing a structural basis for its more than 20-fold selectivity.

[417]

Core Structure and Key Moieties

The chemical structure of PF-4800567, 3-(3-chlorophenoxymethyl)-1-(tetrahydropyran-4-
yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine, can be dissected into three key components that
contribute to its overall activity and selectivity:

¢ Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system acts as the primary scaffold that
anchors the inhibitor in the ATP binding site. The 4-amino group is essential for forming the
key hydrogen bond interactions with the kinase hinge region.

e 3-Chlorophenoxymethyl Group: This moiety extends into a hydrophobic pocket of the kinase.
The chlorine atom likely contributes to favorable hydrophobic and van der Waals interactions
within this pocket, enhancing binding affinity.

o Tetrahydropyran-4-yl Group: This group is positioned at the N1 position of the pyrazole ring
and occupies the solvent-exposed region of the ATP-binding site. Its size and polarity are
critical for maintaining selectivity and solubility properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory potency of PF-4800567 and the related, less
selective inhibitor PF-670462 against CK1e and CK1d. This comparison highlights the
structural determinants of selectivity.

Table 1: In Vitro Kinase Inhibition
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Compound Target IC50 (nM) Selectivity Reference
(CK13/CK1g)
PF-4800567 CK1le 32 >22-fold [4][7]
CK13 711 [417]
PF-670462 CKle 77 ~0.17-fold [4]
CK13 13 [4]
Table 2: Whole-Cell Inhibition
Compound Target IC50 (pM) Reference
PF-4800567 CK1le 2.65 [4]
CK13 20.38 [4]

Signaling Pathway Visualization

CK1e plays a crucial role in the core feedback loop of the circadian clock by phosphorylating
the PERIOD (PER) proteins. This phosphorylation event is a key step that regulates PER
protein stability and nuclear entry, thereby controlling the timing of the molecular clock.
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CK1le-mediated phosphorylation in the circadian rhythm feedback loop.
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Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of inhibitor potency and
selectivity. Below are protocols for key assays used in the characterization of PF-4800567.

In Vitro Kinase Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of CK1e kinase activity.

Materials:

e Recombinant human CK1e (full-length or catalytic domain).

 Biotinylated peptide substrate (e.g., Biotin-CKtide).

e ATP.

o PF-4800567 (or other test compounds) serially diluted in DMSO.

e Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35.

» Stop/Detection Buffer: Assay buffer containing EDTA, Europium-labeled anti-phosphoserine
antibody, and Streptavidin-Allophycocyanin (SA-APC).

o 384-well low-volume black plates.

TR-FRET compatible plate reader.
Procedure:

e Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PF-4800567 in DMSO.
Further dilute into Assay Buffer to achieve the final desired concentrations.

e Reaction Setup: To each well of a 384-well plate, add:

o 2.5 pL of test compound solution.
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o 5 pL of a solution containing CK1e and the biotinylated peptide substrate in Assay Buffer.

« Initiation: Start the kinase reaction by adding 2.5 pL of ATP solution (at a concentration equal
to its Km for CK1¢g) to each well.

 Incubation: Incubate the plate at room temperature for 60-90 minutes.

e Termination and Detection: Stop the reaction by adding 10 uL of Stop/Detection Buffer to
each well.

 Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody-
antigen binding.

» Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two
wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

e Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio
against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic
eguation to determine the IC50 value.

PER3 Nuclear Localization Assay (Cell-Based)

This assay assesses the ability of PF-4800567 to inhibit CK1¢ activity in a cellular context by
observing the subcellular localization of a key substrate.

Materials:

HEK293 or COS-7 cells.

o Expression plasmids: pEGFP-PER3 and a plasmid for human CKle.

» Transfection reagent (e.g., Lipofectamine).

o Complete growth medium (e.g., DMEM with 10% FBS).

o PF-4800567 serially diluted in DMSO.

» Nuclear stain (e.g., Hoechst 33342).
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» High-content imaging system or fluorescence microscope.
Procedure:
o Cell Seeding: Seed cells onto glass-bottom plates suitable for microscopy.

o Transfection: Co-transfect the cells with pEGFP-PER3 and the CK1e expression plasmids.
CK1e phosphorylation is required for PER3 to translocate to the nucleus.

o Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium
containing various concentrations of PF-4800567 or vehicle (DMSO).

 Incubation: Incubate the cells for 12-24 hours.

e Staining and Fixation:
o Add Hoechst 33342 to the medium to stain the nuclei.
o Fix the cells with 4% paraformaldehyde.
o Wash the cells with PBS.

e Imaging: Acquire images using a high-content imaging system. Capture images in the GFP
channel (for PER3) and the DAPI channel (for nuclei).

e Analysis: Use image analysis software to quantify the fluorescence intensity of EGFP-PER3
in both the nucleus (defined by the Hoechst stain) and the cytoplasm for a large population
of cells. Calculate the nuclear-to-cytoplasmic intensity ratio. A decrease in this ratio with
increasing compound concentration indicates inhibition of CK1e-mediated nuclear
translocation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing a selective
CK1e¢ inhibitor like PF-4800567.
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Workflow for the discovery and characterization of a selective kinase inhibitor.
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Conclusion

PF-4800567 is a highly selective and potent inhibitor of CK1e, whose structure-activity
relationship is well-defined by its pyrazolopyrimidine core, which anchors it in the ATP binding
site, and its peripheral substituents that optimize interactions and confer selectivity. The
compound's preference for the inactive DFG-out conformation of CK1g is a key determinant of
its isoform selectivity. Through the application of detailed in vitro and cell-based assays, PF-
4800567 has been validated as a critical tool for probing the distinct biological functions of
CK1g, particularly in the intricate signaling network that governs circadian rhythms. The insights
gained from studying PF-4800567 continue to guide the development of next-generation kinase
inhibitors for various therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610042?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

